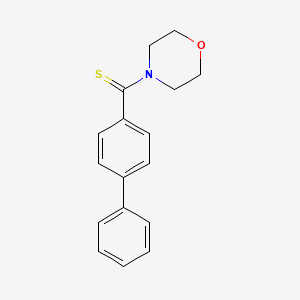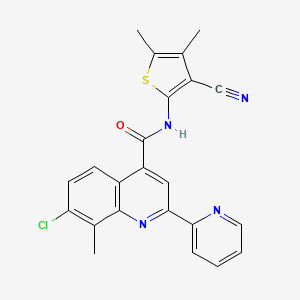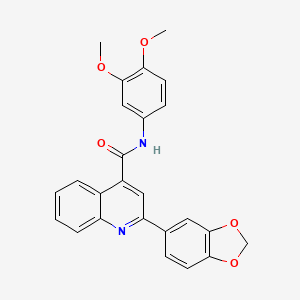
4-(4-biphenylylcarbonothioyl)morpholine
説明
4-(4-biphenylylcarbonothioyl)morpholine, commonly known as CMF or carbomorpholine, is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains a morpholine ring and a biphenyl group, and it has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of CMF is not fully understood. However, it has been suggested that CMF may exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer development. CMF has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
CMF has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. CMF has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, CMF has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One of the advantages of CMF is that it has been extensively studied in scientific research, and its synthesis method is well-established. CMF is also relatively stable and can be stored for long periods of time. However, one of the limitations of CMF is that it is not very soluble in water, which may limit its use in some experiments. In addition, the mechanism of action of CMF is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for the study of CMF. One direction is to further investigate its anti-inflammatory and anti-cancer properties, and to identify the specific molecular targets of CMF. Another direction is to explore the potential of CMF as a therapeutic agent for viral infections, such as HIV-1 and hepatitis C virus. In addition, there is a need to develop more efficient synthesis methods for CMF, and to improve its solubility in water for use in experiments. Overall, the study of CMF has the potential to lead to the development of new therapeutic agents for a variety of diseases.
科学的研究の応用
CMF has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. CMF has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-viral activity against HIV-1 and hepatitis C virus.
特性
IUPAC Name |
morpholin-4-yl-(4-phenylphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c20-17(18-10-12-19-13-11-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJHOBTUJFOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4836450.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-cyclohexyl(thiourea)]](/img/structure/B4836451.png)
![2-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4836457.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4836459.png)

![4-cyclohexyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4836481.png)


![4-cyano-5-[(2-iodobenzoyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4836504.png)
![2-bromo-6-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4836512.png)
![4-(4-sec-butylphenyl)-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-methyl-3-thiophenecarbonitrile](/img/structure/B4836523.png)
![N-(2-(4-fluorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4836526.png)
![N-(2,3-dichlorophenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4836530.png)
![2-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4836546.png)